REACTION_CXSMILES
|
[O:1]=[C:2]1[C:7](CC2C=CC=CC=2)=[C:6](C)[C:5]2[CH:16]=[CH:17][C:18](O)=[CH:19][C:4]=2[O:3]1.C1N2CN3CN(C2)CN1C3.[C:31](O)(C(F)(F)F)=[O:32]>>[CH:31]([C:19]1[CH:18]=[CH:17][CH:16]=[C:5]2[C:4]=1[O:3][C:2](=[O:1])[CH:7]=[CH:6]2)=[O:32].[CH:31]([C:17]1[CH:16]=[C:5]2[C:4](=[CH:19][CH:18]=1)[O:3][C:2](=[O:1])[CH:7]=[CH:6]2)=[O:32]
|
Name
|
|
Quantity
|
512 mg
|
Type
|
reactant
|
Smiles
|
O=C1OC2=C(C(=C1CC1=CC=CC=C1)C)C=CC(=C2)O
|
Name
|
|
Quantity
|
140 mg
|
Type
|
reactant
|
Smiles
|
C1N2CN3CN1CN(C2)C3
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solvent is removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is purified over silica gel column (Hexanes:EtOAc, 85:15)
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1C=CC=C2C=CC(OC12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 107 mg |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1C=C2C=CC(OC2=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]=[C:2]1[C:7](CC2C=CC=CC=2)=[C:6](C)[C:5]2[CH:16]=[CH:17][C:18](O)=[CH:19][C:4]=2[O:3]1.C1N2CN3CN(C2)CN1C3.[C:31](O)(C(F)(F)F)=[O:32]>>[CH:31]([C:19]1[CH:18]=[CH:17][CH:16]=[C:5]2[C:4]=1[O:3][C:2](=[O:1])[CH:7]=[CH:6]2)=[O:32].[CH:31]([C:17]1[CH:16]=[C:5]2[C:4](=[CH:19][CH:18]=1)[O:3][C:2](=[O:1])[CH:7]=[CH:6]2)=[O:32]
|
Name
|
|
Quantity
|
512 mg
|
Type
|
reactant
|
Smiles
|
O=C1OC2=C(C(=C1CC1=CC=CC=C1)C)C=CC(=C2)O
|
Name
|
|
Quantity
|
140 mg
|
Type
|
reactant
|
Smiles
|
C1N2CN3CN1CN(C2)C3
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solvent is removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is purified over silica gel column (Hexanes:EtOAc, 85:15)
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1C=CC=C2C=CC(OC12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 107 mg |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1C=C2C=CC(OC2=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |